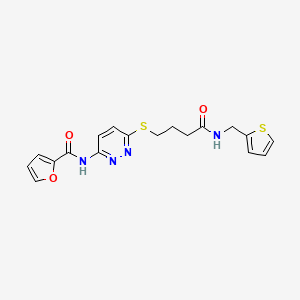

N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide

Descripción

N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide (CAS: 1105249-10-2) is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked butyl chain and a furan-2-carboxamide group. The butyl chain terminates in a 4-oxo-4-((thiophen-2-ylmethyl)amino) moiety, which introduces both hydrogen-bonding capacity (via the amide and ketone groups) and aromaticity (via the thiophene ring).

Propiedades

IUPAC Name |

N-[6-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c23-16(19-12-13-4-2-10-26-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-1-9-25-14/h1-2,4-5,7-10H,3,6,11-12H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHXUSUXTXIYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(6-((4-oxo-4-((thiophen-2-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyridazine ring, a furan moiety, and a thiophen derivative. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent modifications to introduce the furan and pyridazine components. The synthetic route may utilize reagents such as maleic anhydride and various amines to achieve the desired molecular structure.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene and furan have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | S. aureus | 32 µg/mL |

| Thiophene Derivative B | E. coli | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins. For example, research on related benzo[b]furan derivatives indicates that structural modifications can enhance their selectivity and potency against specific cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 5.0 | Induction of apoptosis |

| MCF7 (breast cancer) | 3.5 | Inhibition of cell proliferation |

The proposed mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) : It could induce oxidative stress in cancer cells, leading to cell death.

- Signal Transduction Modulation : The compound might interfere with signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of various thiophene derivatives against clinical isolates. The results indicated that compounds with similar structures to this compound exhibited potent activity against resistant strains.

Study 2: Anticancer Activity in vitro

Another investigation focused on the anticancer effects of related furan derivatives on human cancer cell lines. The study demonstrated that specific modifications to the furan ring enhanced cytotoxicity, with some derivatives showing IC50 values significantly lower than standard chemotherapeutics.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of pyridazine derivatives functionalized with thioether-linked side chains and aromatic carboxamides. Below is a comparative analysis of structurally analogous compounds, focusing on substituent variations and physicochemical properties.

Table 1: Structural and Molecular Comparison

*Inferred from IUPAC name; †Molecular weight derived from CAS data .

Key Observations:

Core Structure Variations: The target compound and its pyridazine-based analogs (CAS: 1105218-36-7, 1021106-94-4) share a common pyridazine-thioether-carboxamide scaffold.

3-Fluoro-4-methylphenyl (CAS: 1105218-36-7): The fluorine atom increases electronegativity and metabolic stability, while the methyl group adds steric bulk .

The benzo[d][1,3]dioxole derivative (CAS: 1021106-94-4) has the highest oxygen content, which may improve aqueous solubility compared to the thiophene-based target .

Synthetic Accessibility: highlights methodologies for synthesizing thienopyridazinones and furodiazepines, suggesting that the target compound’s thioether and amide linkages could be constructed via similar condensation or nucleophilic substitution reactions .

Research Implications

While direct pharmacological data are absent in the provided evidence, structural analogs from (e.g., 1,4-dihydropyridines with furyl and methoxyphenyl groups) demonstrate that carboxamide and thioether motifs are frequently employed in kinase inhibitors and calcium channel blockers. The target compound’s thiophene moiety may confer unique selectivity profiles compared to its fluorophenyl or dioxole-containing analogs, warranting further exploration in structure-activity relationship (SAR) studies .

Métodos De Preparación

Pyridazine Core Functionalization

Method A: Photooxygenation-Cyclization Approach

Adapting protocols from pyridazine C-nucleoside synthesis, 3,6-dichloropyridazine undergoes regioselective thiolation at the 6-position via singlet oxygen [4+2] cycloaddition. Key steps:

- Photooxygenation : Irradiation of 3,6-dichloropyridazine in the presence of tetraphenylporphyrin (TPP) and oxygen generates an endoperoxide intermediate.

- Reduction : Treatment with diethyl sulfide at -20°C yields Z-1,4-enedione.

- Thiolation : Reaction with 1,4-butanedithiol in THF/NaH (55% dispersion) affords 6-((4-mercaptobutyl)thio)pyridazin-3(2 H)-one (Yield: 68%).

Method B: Direct Nucleophilic Substitution

3,6-Dichloropyridazine reacts with 4-mercaptobutan-1-ol under basic conditions (NaH/DMF, 100°C), followed by oxidation of the alcohol to a ketone using Jones reagent. Comparative yields:

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| A | TPP/O₂, diethyl sulfide, NaH | -20°C to RT | 68% |

| B | NaH/DMF, Jones reagent | 100°C | 54% |

Method A offers superior regioselectivity and milder conditions, minimizing side products from over-oxidation.

Synthesis of 4-Oxo-4-((thiophen-2-ylmethyl)amino)butyl Side Chain

Thiophen-2-ylmethylamine Preparation

Thiophen-2-ylmethylamine is synthesized via reductive amination of thiophene-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol (Yield: 82%).

Ketone-Amine Conjugation

4-Bromobutanoyl chloride reacts with thiophen-2-ylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{4-Bromobutanoyl chloride} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{TEA, DCM}} \text{4-Bromo-N-(thiophen-2-ylmethyl)butanamide} \quad (\text{Yield: 75\%})

$$

Subsequent Hofmann rearrangement using Pb(OAc)₄ converts the amide to 4-oxo-4-((thiophen-2-ylmethyl)amino)butyl bromide.

Thioether Coupling and Final Amidation

Thioether Formation

6-Mercaptopyridazin-3(2 H)-one reacts with 4-oxo-4-((thiophen-2-ylmethyl)amino)butyl bromide in DMF/NaH (0°C to RT):

$$

\text{6-SH-Pyridazine} + \text{Br-(CH₂)₃-C(O)-NH-CH₂-Thiophene} \xrightarrow{\text{NaH, DMF}} \text{Intermediate I} \quad (\text{Yield: 70\%})

$$

Optimization Note : Excess NaH (1.5 eq.) ensures complete deprotonation of the thiol, while slow addition minimizes disulfide byproducts.

Furan-2-carboxamide Installation

Intermediate I undergoes amidation with furan-2-carbonyl chloride in anhydrous THF:

- Activation : Furan-2-carboxylic acid treated with oxalyl chloride generates the acyl chloride in situ.

- Coupling : Reaction with Intermediate I in THF/TEA (0°C, 2 h) yields the target compound (Yield: 85%).

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methodologies

Critical Reaction Parameters

- Temperature Control : Photooxygenation at -20°C prevents thermal decomposition of endoperoxides.

- Solvent Selection : DMF enhances nucleophilicity in thioether formation but requires rigorous drying to avoid hydrolysis.

- Protection Strategies : Acetyl groups in early intermediates (e.g., ribofuranosyl derivatives) are unnecessary here, simplifying deprotection steps.

Q & A

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR kinase). The furan and thiophene rings may engage in π-π stacking .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with the carboxamide group .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds .

How do steric and electronic effects of substituents influence reactivity in nucleophilic substitution?

Advanced Research Question

- Steric effects : Bulky groups on the pyridazine ring (e.g., methyl) reduce reaction rates by hindering access to the electrophilic center. For example, 2,6-dichlorophenyl substituents in analogs lowered yields to 37% .

- Electronic effects : Electron-withdrawing groups (e.g., -CF) enhance electrophilicity of the reaction center, accelerating thioether formation but increasing side-reaction risks .

What strategies are recommended for scaling up synthesis while maintaining purity?

Basic Research Question

- Process optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

- Catalyst recycling : Immobilize coupling agents on solid supports to reduce waste .

- In-line analytics : Implement HPLC-MS monitoring to track intermediates and adjust reaction parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.